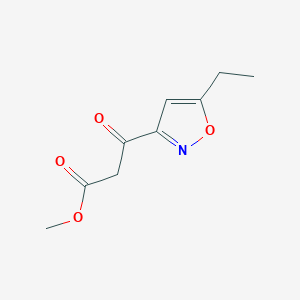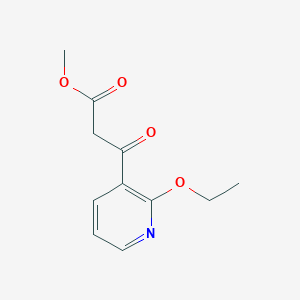![molecular formula C8H8N4O2S B1391773 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid CAS No. 1219567-80-2](/img/structure/B1391773.png)
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid
Vue d'ensemble
Description
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid, also known as TTPA, is an organic compound with the chemical formula C10H9N5O2S. TTPA is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. TTPA has been studied for its potential use in scientific research due to its unique chemical properties and potential therapeutic applications.
Applications De Recherche Scientifique
Antiviral Activity
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid derivatives have been explored for their potential antiviral properties. For instance, compounds with the triazolopyridazine structure have shown promising antiviral activity against hepatitis A virus (HAV), as demonstrated by Shamroukh and Ali (2008) in their study using plaque reduction infectivity assay to determine virus count reduction due to treatment with these compounds (Shamroukh & Ali, 2008).
Chemical Synthesis and Structure Analysis
The synthesis and structure of triazolopyridazine derivatives have been a focus of research, with studies describing various methods for their preparation. For example, Biagi et al. (1997) reported on the preparation of new triazolopyridazines starting from corresponding triazolopyridazines through condensation processes (Biagi et al., 1997). Sallam et al. (2021) conducted structural analysis and density functional theory calculations on a synthesized triazolopyridazine compound, providing insights into its molecular structure and interactions (Sallam et al., 2021).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal properties of triazolopyridazine compounds. El-Salam et al. (2013) synthesized various derivatives and tested their antimicrobial activity, finding some compounds to be highly responsive against gram-positive and gram-negative bacteria as well as fungi (El-Salam et al., 2013).
Antitumor and Cytotoxic Activities
The potential of triazolopyridazine derivatives in antitumor and cytotoxic applications has also been investigated. Mamta et al. (2019) synthesized a series of triazolopyridazines and evaluated their cytotoxic activities against various cell lines, revealing that some compounds exhibited potent cytotoxic activity (Mamta et al., 2019).
Energy Material Applications
Chen et al. (2021) utilized the triazolopyridazine structure in constructing new high-energy materials with low sensitivity, demonstrating its potential in energetic material applications (Chen et al., 2021).
Propriétés
IUPAC Name |
3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)3-4-15-7-2-1-6-10-9-5-12(6)11-7/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWYTTJFMMIWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1391690.png)
![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

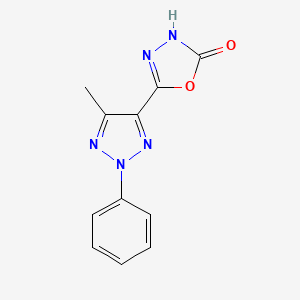
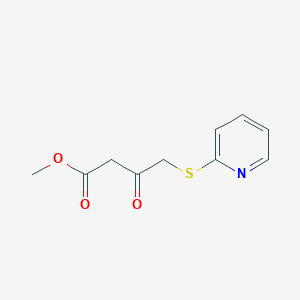
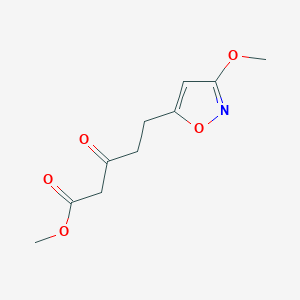
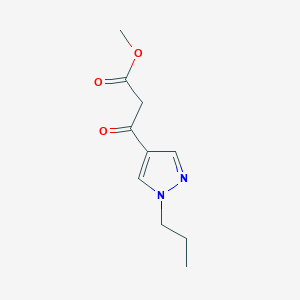

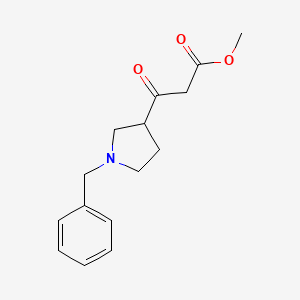
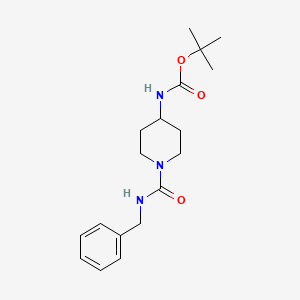
![[3-(3-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1391708.png)
![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)
